molecular formula C17H23N3OS B2434352 3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 443352-76-9

3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2434352
CAS No.: 443352-76-9
M. Wt: 317.45
InChI Key: ZHPSFOYUUOFFES-UHFFFAOYSA-N
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Description

3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a thioxo group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the thioxo group and the piperidine moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate each step.

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Attachment of Piperidine Moiety: The final step involves the alkylation of the thioxoquinazolinone intermediate with 4-methylpiperidine under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of dihydroquinazoline derivatives

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, particularly those involving quinazolinone derivatives.

    Industrial Applications: Its derivatives are explored for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thioxoquinazolinones: Compounds with thioxo groups attached to the quinazolinone core.

    Piperidine Derivatives: Compounds with piperidine moieties attached to different cores.

Uniqueness

3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of a quinazolinone core, a thioxo group, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-13-7-11-19(12-8-13)9-4-10-20-16(21)14-5-2-3-6-15(14)18-17(20)22/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSFOYUUOFFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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